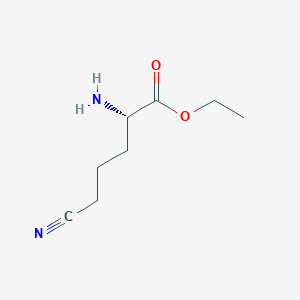
Ethyl 6-nitrilo-L-norleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-nitrilo-L-norleucinate is a chemical compound known for its unique structure and properties It is a derivative of norleucine, an amino acid, and features a nitrilo group attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-nitrilo-L-norleucinate typically involves the esterification of 6-nitrilo-L-norleucine with ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-nitrilo-L-norleucinate undergoes various chemical reactions, including:
Oxidation: The nitrilo group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrilo group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be used in substitution reactions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Ethyl 6-amino-L-norleucinate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-nitrilo-L-norleucinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-nitrilo-L-norleucinate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrilo group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active norleucine derivative, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 6-nitrilo-L-norleucinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 6-amino-L-norleucinate: The nitrilo group is reduced to an amino group.
Ethyl 6-oxo-L-norleucinate: The nitrilo group is oxidized to an oxo group.
Uniqueness: this compound is unique due to the presence of the nitrilo group, which imparts distinct reactivity and potential for forming various derivatives. Its versatility in undergoing different chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
763883-57-4 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-5-cyanopentanoate |
InChI |
InChI=1S/C8H14N2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-5,10H2,1H3/t7-/m0/s1 |
InChI Key |
AGEZFHXFJVCGHJ-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCCC#N)N |
Canonical SMILES |
CCOC(=O)C(CCCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)
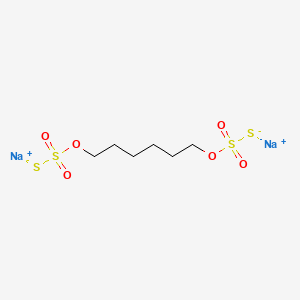
![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)
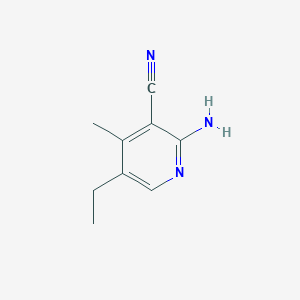
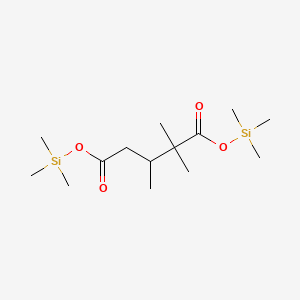
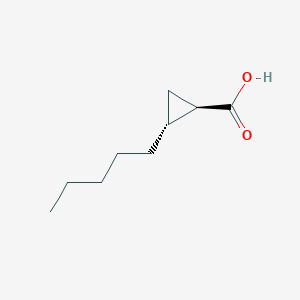
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)

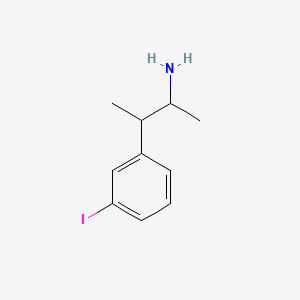
![[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13800983.png)

